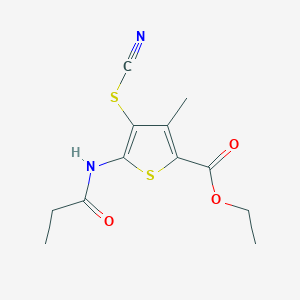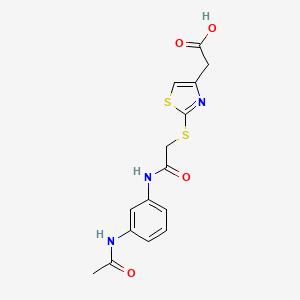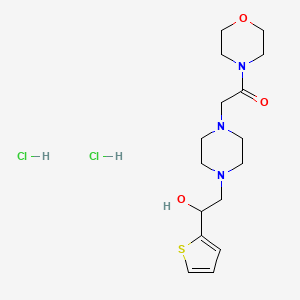
2-(3-Methylenepiperidin-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Methylenepiperidin-1-yl)pyrazine” is a chemical compound that belongs to the class of pyrazines . Pyrazines are heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are known for their wide range of chemical properties and applications in various fields .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylenepiperidin-1-yl)pyrazine” comprises a pyrazine ring fused with a methylenepiperidine ring . The presence of nitrogen atoms in the pyrazine ring imparts polarity to the molecule, making it soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Pyrazine, the core structure in “2-(3-Methylenepiperidin-1-yl)pyrazine”, is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C . Chemically, pyrazine is stable and non-reactive under normal conditions .Scientific Research Applications
Photocatalytic Activity
One notable application of related pyrazine compounds is in the field of photocatalysis. A study by Marcinkowski et al. (2014) demonstrated that a polymeric complex of silver(I) with a hybrid pyrazine–bipyridine ligand exhibits significant photocatalytic activity. This complex was capable of degrading methylene blue under UV-Vis and sunlight irradiation, showcasing its potential for environmental cleanup and organic pollutant degradation Marcinkowski et al., 2014.
Microbial Metabolism
Pyrazines, including derivatives similar to 2-(3-Methylenepiperidin-1-yl)pyrazine, are synthesized and degraded by certain bacteria and fungi, as reviewed by Rajini et al. (2011). This microbial transformation has facilitated the synthesis of novel molecules, highlighting the role of pyrazines in agricultural, food, and medicinal applications Rajini et al., 2011.
Antibacterial Activity
Research into pyrazine derivatives has shown promising antibacterial properties. Foks et al. (2005) investigated new pyrazine and pyridine derivatives for their antibacterial activity, finding several compounds with significant in vitro efficacy. This suggests potential pharmaceutical applications for 2-(3-Methylenepiperidin-1-yl)pyrazine derivatives in combating bacterial infections Foks et al., 2005.
Corrosion Inhibition
In the realm of materials science, pyrazine derivatives have been evaluated for their corrosion inhibition performance. A study by Obot and Gasem (2014) on the adsorption properties of pyrazine compounds on steel surfaces revealed that these compounds could effectively inhibit steel corrosion. This finding opens up avenues for using 2-(3-Methylenepiperidin-1-yl)pyrazine derivatives as corrosion inhibitors in industrial applications Obot & Gasem, 2014.
Antimicrobial Evaluation
Further highlighting the versatility of pyrazine derivatives, Kamal et al. (2015) synthesized compounds with pyrimidinyl and pyrazolyl moieties, which were found to be effective against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This indicates that 2-(3-Methylenepiperidin-1-yl)pyrazine could be structurally modified to enhance antimicrobial properties Kamal et al., 2015.
properties
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9-3-2-6-13(8-9)10-7-11-4-5-12-10/h4-5,7H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHXMBAWIDGZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylidenepiperidin-1-yl)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)

![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)


![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)


![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)
![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)
![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)
![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)
![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)